4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-4-(2-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-11-5-3-2-4-10(11)12(13)6-8-14-9-7-12;/h2-5,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUYMYWWOFRKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Methoxyphenyl)piperidine Intermediate
The core intermediate, 4-(2-methoxyphenyl)piperidine, can be synthesized via:
- Nucleophilic substitution reactions where a 2-methoxyphenyl halide (e.g., bromide or chloride) reacts with a piperidine derivative under basic conditions.
- Reductive amination of 2-methoxybenzaldehyde with piperidine or its derivatives, followed by reduction.
These methods provide the piperidine ring substituted at the 4-position with the 2-methoxyphenyl group.
Formation of the Hydrochloride Salt
The free base 4-fluoro-4-(2-methoxyphenyl)piperidine is converted to its hydrochloride salt by:
- Treating the free base with hydrogen chloride gas or an aqueous hydrochloric acid solution .
- The resulting hydrochloride salt typically precipitates out and is isolated by filtration or crystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of piperidine core | 2-Methoxyphenyl halide, piperidine, base | 50-80°C | 4-12 hours | 70-85 | Base such as K2CO3 or NaHCO3 used; solvent DMF or DMSO |
| Fluorination | N-Fluorobenzenesulfonimide (NFSI) or Selectfluor | 0-25°C | 1-3 hours | 60-75 | Controlled addition to avoid over-fluorination; inert atmosphere recommended |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Room temperature | 1-2 hours | >90 | Precipitation in ether or ethyl acetate; product dried under vacuum |
Research Findings and Optimization Notes
- The early introduction of the fluorine atom is advantageous for regioselectivity but may cause some fluorine loss during downstream reactions, necessitating optimization of reaction steps to maximize fluorine retention.
- Use of mild fluorinating agents such as NFSI ensures selective monofluorination without side reactions, improving purity and yield.
- The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, which is critical for pharmaceutical applications.
- Solvent choice and reaction temperature critically affect the fluorination step; lower temperatures favor selectivity and reduce side products.
- Purification typically involves extraction, washing with brine and water, drying over anhydrous sodium sulfate, and evaporation to isolate the pure compound.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Agents | Typical Conditions | Outcome/Remarks |
|---|---|---|---|
| Piperidine core synthesis | 2-Methoxyphenyl halide, piperidine, base | 50-80°C, 4-12 h | Formation of 4-(2-methoxyphenyl)piperidine |
| Fluorination | NFSI, Selectfluor | 0-25°C, 1-3 h | Selective fluorination at 4-position |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Room temp, 1-2 h | Conversion to stable hydrochloride salt |
Chemical Reactions Analysis
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis Method
The synthesis typically involves several steps:
- Formation of Schiff Base : Reacting 4-fluorobenzaldehyde with 2-methoxyaniline.
- Reduction : Using sodium borohydride to yield the corresponding amine.
- Cyclization : The amine is cyclized with piperidine under acidic conditions to produce the final product.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Forms ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Yields amines or alcohols with lithium aluminum hydride.
- Substitution : The fluorine atom can be replaced in nucleophilic substitution reactions.
Chemistry
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride serves as a crucial building block in synthesizing more complex molecules. It acts as a reagent in various chemical reactions, facilitating the development of new compounds.
Biology
In biological studies, this compound is utilized for:
- Receptor Binding Studies : Investigating interactions with specific receptors, which can reveal insights into signaling pathways.
- Enzyme Inhibition Studies : Understanding how it affects enzymatic activity, potentially leading to therapeutic applications.
Medicine
The compound shows promise in pharmaceutical research:
- Drug Development : It is explored as an intermediate in synthesizing novel drugs, particularly those targeting neurological disorders.
- Pharmacological Studies : Its effects on biological systems are assessed to evaluate potential therapeutic benefits.
Industry
In industrial applications, it is used in:
- Material Development : Contributing to the creation of new materials with desired properties.
- Chemical Production : Serving as a precursor for synthesizing other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : Requires inert atmosphere and storage at 2–8°C .
- Safety : Labeled with GHS hazard statements H315 (skin irritation) and H319 (eye irritation) . Precautionary measures include wearing protective gloves and eye/face protection .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride with related piperidine/piperazine derivatives:
Physicochemical and Pharmacological Differences
Solubility :
Bioactivity :
Safety Profiles :
- The target compound’s hazards (skin/eye irritation) are milder compared to 4-(Diphenylmethoxy)piperidine HCl , which carries acute toxicity warnings (harmful if inhaled/swallowed) .
- Fexofenadine HCl (a piperidine-based antihistamine) demonstrates lower toxicity, highlighting the role of functional groups in safety optimization .
Regulatory and Environmental Considerations
- 4-(Diphenylmethoxy)piperidine HCl is regulated under multiple frameworks, including EPA and ATSDR guidelines, due to its acute hazards .
- Environmental Impact: Limited ecotoxicological data are available for the target compound, whereas 4-(Diphenylmethoxy)piperidine HCl has undefined environmental risks due to insufficient studies .
Biological Activity
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H16FNO·HCl
- Molecular Weight : 229.72 g/mol
- CAS Number : 1803610-29-8
The compound features a piperidine ring substituted with a fluorine atom and a methoxyphenyl group, which contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as an antagonist or modulator at certain receptor sites, particularly those involved in:
- Serotonergic Activity : The compound has been studied for its effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Dopaminergic Pathways : Its potential influence on dopamine receptors suggests applications in treating conditions like schizophrenia and Parkinson's disease.
Antidepressant Effects
Studies have demonstrated that this compound exhibits significant antidepressant-like effects in animal models. The compound's ability to modulate serotonin levels is believed to play a critical role in these effects.
Anticancer Potential
Recent investigations have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, it has shown effectiveness against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 3.8 |
| A549 (Lung Cancer) | 4.5 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
-
Study on Antidepressant Activity :
- In a controlled trial, rats treated with varying doses of this compound exhibited reduced immobility in the forced swim test, indicating antidepressant effects comparable to standard treatments.
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing significant growth inhibition and induction of apoptosis, particularly in breast and lung cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Fluorophenylpiperidine | Structure | Moderate antidepressant effects |
| 2-Methoxyphenylpiperidine | Structure | Lower cytotoxicity |
| Piperidine derivatives | Structure | Variable effects on neurotransmitter systems |
Q & A
Q. What are the optimal synthetic routes for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and functional group modifications. For example:
Core Piperidine Formation : Start with a piperidine scaffold and introduce fluorine via halogen exchange under anhydrous conditions (e.g., using KF or AgF in polar aprotic solvents like DMF) .
Methoxyphenyl Incorporation : Perform Suzuki-Miyaura coupling or Ullmann-type reactions to attach the 2-methoxyphenyl group. Optimize catalyst systems (e.g., Pd/C for coupling) and reaction temperatures (80–120°C) .
Hydrochloride Salt Formation : Precipitate the freebase with HCl gas in diethyl ether or methanol, followed by recrystallization .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify fluorine substitution (e.g., absence of coupling in F NMR) and methoxy group integration .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns for chlorine .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% tolerance) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at -20°C, away from oxidizers and moisture .
- Spill Management : Neutralize acidic residues with sodium bicarbonate, then adsorb with vermiculite .
Advanced Research Questions
Q. How can computational methods optimize the fluorination step in synthesis?
- Methodological Answer :
- Reaction Path Screening : Use density functional theory (DFT) to model transition states and identify low-energy pathways for fluorine incorporation. Software like Gaussian or ORCA can predict regioselectivity .
- Machine Learning : Train models on existing fluorination datasets (e.g., solvent effects, catalyst performance) to predict optimal conditions .
- Example Workflow :
Simulate fluorination of the piperidine core using different leaving groups (e.g., Cl vs. Br).
Validate predictions with small-scale reactions .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Bioassay Design : Test analogs with systematic substitutions (e.g., varying methoxy positions, fluorine vs. chlorine) in receptor-binding assays .
- Data Normalization : Use positive controls (e.g., known agonists/antagonists) to calibrate activity metrics.
- Statistical Analysis : Apply ANOVA to assess significance of substituent effects. Conflicting results may arise from assay variability (e.g., cell line differences) .
Q. What challenges arise during scale-up from milligram to gram quantities?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., fluorination) to improve heat dissipation .
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for cost efficiency .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (25°C, 48 hrs) and analyze degradation products via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Conduct ICH Q1B photostability testing in UV/VIS chambers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
